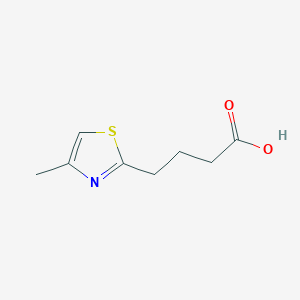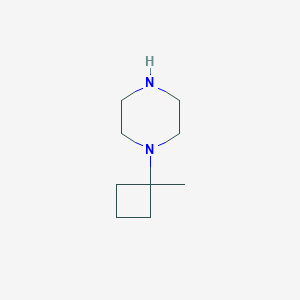
1-(1-Methylcyclobutyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methylcyclobutyl)piperazine is a chemical compound with the molecular formula C9H18N2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylcyclobutyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative .
Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This approach involves the reaction of a protonated piperazine with a suitable alkylating agent in the presence of a metal ion-supported catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. The use of microwave reactors and supported catalysts can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
1-(1-Methylcyclobutyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or sulfonates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
科学的研究の応用
1-(1-Methylcyclobutyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes and as a potential lead compound in drug discovery.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1-(1-Methylcyclobutyl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and result in the paralysis of certain parasites . The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
1-(2-Methylcyclobutyl)piperazine: A similar compound with a different substitution pattern.
1-(1-Ethylcyclobutyl)piperazine: Another derivative with an ethyl group instead of a methyl group.
Uniqueness
1-(1-Methylcyclobutyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylcyclobutyl group can affect the compound’s pharmacokinetic properties and its interaction with biological targets .
特性
分子式 |
C9H18N2 |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
1-(1-methylcyclobutyl)piperazine |
InChI |
InChI=1S/C9H18N2/c1-9(3-2-4-9)11-7-5-10-6-8-11/h10H,2-8H2,1H3 |
InChIキー |
HOXMOFQINWVXND-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13251089.png)

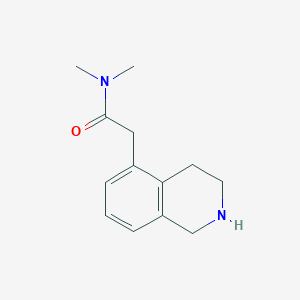
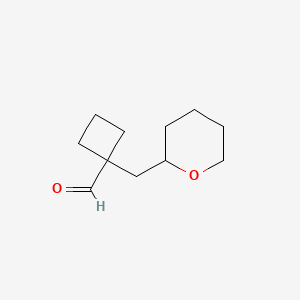
![2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B13251111.png)
![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride](/img/structure/B13251115.png)
![Butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B13251119.png)
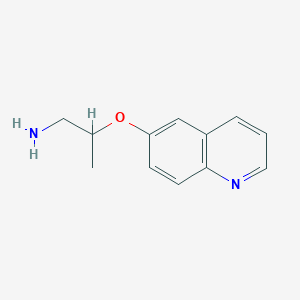
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide](/img/structure/B13251132.png)
![1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL](/img/structure/B13251135.png)
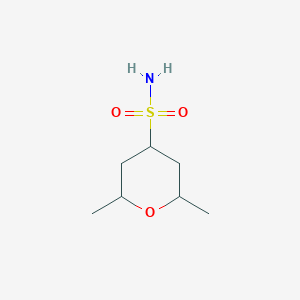
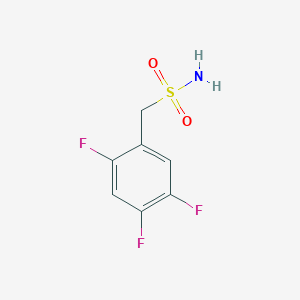
amine](/img/structure/B13251169.png)
